2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-6-methoxy-2-oxoquinolin-1(2H)-yl)-N-phenylacetamide
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Overview
Description
The compound contains several functional groups including an amide group (-CONH2), a quinolinone group (a type of heterocyclic compound), and methoxy groups (-OCH3). These functional groups could potentially influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the desired yield, cost-effectiveness, and the specific reagents and conditions available .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis, acylation, or reduction reactions. The quinolinone group might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of polar groups like the amide could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Cytotoxic Activity
One significant area of application involves the synthesis and evaluation of related compounds for their cytotoxic activity against cancer cells. For instance, a study by Valderrama et al. (2016) on novel isoquinolinequinone–amino acid derivatives demonstrated moderate to high cytotoxic activity against both normal and cancer cell lines, highlighting the potential of such compounds in cancer therapy (Valderrama et al., 2016).
Metabolic Studies
The compound's metabolic pathways have also been explored, as seen in a study by Paek et al. (2006), which identified the in vitro and in vivo metabolic route of a similar compound, HM-30181, in rats. This study is crucial for understanding the compound's pharmacokinetics and potential interactions within biological systems (Paek et al., 2006).
Antiviral and Antiapoptotic Effects
Another study focused on the therapeutic effect of an anilidoquinoline derivative, highlighting its significant antiviral and antiapoptotic effects in treating Japanese encephalitis. This suggests potential applications in antiviral therapy, particularly for diseases with limited treatment options (Ghosh et al., 2008).
Antituberculosis Activity
The synthesis and in vitro anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives have been explored, showing promising results against tuberculosis. This highlights the compound's potential role in developing new anti-tuberculosis agents (Bai et al., 2011).
Anticancer Agents Development
Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure for anticancer applications indicates that these compounds show moderate to high levels of antitumor activities against various cancer cell lines. This research underscores the potential of these derivatives as new anticancer agents (Fang et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure contains a 3,4-dimethoxyphenyl group , which is a common motif in many bioactive compounds, suggesting it may interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, influencing cellular processes such as signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
Its solubility in organic solvents like ethanol, ether, and chloroform suggests that it may have good absorption and distribution characteristics. Its stability in air and water also indicates that it may have a reasonable half-life in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, its solubility in various solvents suggests that it may be more effective in certain environments . .
Future Directions
Properties
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-6-methoxy-2-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-33-22-10-11-23-18(14-22)13-19(16-28-21-9-12-24(34-2)25(15-21)35-3)27(32)30(23)17-26(31)29-20-7-5-4-6-8-20/h4-15,28H,16-17H2,1-3H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMDDALQQGZAAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(=C2)CNC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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